Methyl 5-bromo-6-chloro-1-methyl-1H-indazole-4-carboxylate
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Overview
Description
Methyl 5-bromo-6-chloro-1-methyl-1H-indazole-4-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of Methyl 5-bromo-6-chloro-1-methyl-1H-indazole-4-carboxylate typically involves several steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole core.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-6-chloro-1-methyl-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate.
Major Products: The reactions can yield a variety of products, including substituted indazoles and amines.
Scientific Research Applications
Methyl 5-bromo-6-chloro-1-methyl-1H-indazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-chloro-1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 5-bromo-6-chloro-1-methyl-1H-indazole-4-carboxylate can be compared with other similar compounds, such as:
5-Bromo-1-methyl-1H-indazole: This compound shares the indazole core but lacks the carboxylate group, resulting in different chemical properties and applications.
6-Chloro-1-methyl-1H-indazole: Similar to the above compound but with a chlorine atom instead of bromine.
Methyl indole-5-carboxylate: This compound has a similar structure but belongs to the indole family, which has different biological activities.
Properties
Molecular Formula |
C10H8BrClN2O2 |
---|---|
Molecular Weight |
303.54 g/mol |
IUPAC Name |
methyl 5-bromo-6-chloro-1-methylindazole-4-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-14-7-3-6(12)9(11)8(10(15)16-2)5(7)4-13-14/h3-4H,1-2H3 |
InChI Key |
WYHDMVRNFPYXGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C=N1)C(=O)OC)Br)Cl |
Origin of Product |
United States |
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